ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Mechanism of Action
Target of Action
Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a type of azomethine, also known as a Schiff base . These compounds are known to be effective against Gram-positive bacteria . The primary targets of this compound are therefore likely to be proteins or enzymes within these bacteria that are susceptible to the action of azomethines.
Mode of Action
It is known that azomethines can interact with their targets through a variety of mechanisms, including inhibition of enzyme activity, interference with cell wall synthesis, and disruption of metabolic processes .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential biochemical pathways in bacteria, such as those involved in cell wall synthesis or energy metabolism .
Result of Action
The primary result of the action of this compound is the inhibition of growth of Gram-positive bacteria . This is likely due to the disruption of essential cellular processes in these organisms.
Biochemical Analysis
Biochemical Properties
Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with thioglycolic acid, leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate . This interaction suggests that this compound can participate in complex biochemical pathways, potentially affecting cellular metabolism and signaling.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with thioglycolic acid can lead to changes in the cellular redox state, impacting oxidative stress responses and metabolic flux . Additionally, this compound may influence the expression of genes involved in detoxification and stress response pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, its interaction with thioglycolic acid suggests that it may inhibit or activate enzymes involved in redox reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts may have distinct biochemical properties, further influencing cellular processes and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating cellular metabolism and stress responses. At high doses, it can induce toxic or adverse effects, potentially leading to cellular damage or dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its interaction with thioglycolic acid suggests that it may participate in redox reactions, influencing the cellular redox state and oxidative stress responses . Additionally, this compound may affect the levels of specific metabolites, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles, affecting its interactions with other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the aldehyde group reacts with ethanol to form the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Ethyl 4-carboxy-3-methyl-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.
Substitution: Ethyl 4-formyl-3-bromo-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Has a different substitution pattern on the pyrrole ring, leading to different chemical and biological properties.
Uniqueness
Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the pyrrole ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
167401-20-9 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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